molecular formula C20H17N5O2S3 B2525188 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 477214-92-9

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2525188
CAS No.: 477214-92-9
M. Wt: 455.57
InChI Key: HSJFXWVEZZIODX-UHFFFAOYSA-N
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Description

N-(5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzo[d]thiazole moiety and a 3-phenylpropanamide side chain.

Properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S3/c26-16(11-10-13-6-2-1-3-7-13)22-19-24-25-20(30-19)28-12-17(27)23-18-21-14-8-4-5-9-15(14)29-18/h1-9H,10-12H2,(H,21,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJFXWVEZZIODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features multiple functional groups, including thiadiazole and benzo[d]thiazole moieties, which are known to contribute to various biological activities. The molecular formula is C22H15ClN6O3S3C_{22}H_{15}ClN_{6}O_{3}S_{3} with a molecular weight of approximately 543.03 g/mol. Synthesis typically involves several steps:

  • Formation of Intermediate Compounds : The reaction of 2-aminobenzothiazole with ethyl chloroacetate to generate an ethyl ester.
  • Thiadiazole Ring Formation : Reaction with thiosemicarbazide to yield the thiadiazole ring.
  • Final Coupling : Coupling the thiadiazole intermediate with 3-phenylpropanoyl chloride under basic conditions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis . This suggests its potential application in treating bacterial infections.

Anticancer Activity

Recent research highlights the anticancer potential of thiadiazole derivatives, including this compound. For instance, derivatives have shown promising anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The compound's mechanism may involve the inhibition of critical enzymes associated with cancer cell proliferation .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
1gMCF-723.29Apoptosis induction
2gLoVo2.44Enzyme inhibition

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes critical for tumor growth and proliferation. Notably, it has shown effectiveness as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is vital for guanosine nucleotide synthesis in rapidly proliferating cells . Additionally, it may inhibit topoisomerase II and histone deacetylase, further supporting its anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Thiadiazole Derivatives : A review highlighted that 1,3,4-thiadiazoles exhibit a wide range of biological activities, including antimicrobial and anticancer effects . These compounds can interfere with DNA replication processes due to their structural similarities with nucleobases.
  • Toxicity Evaluation : The use of Daphnia magna as a model organism demonstrated low toxicity for several thiadiazole derivatives while maintaining significant anticancer activity . This indicates a favorable therapeutic index for these compounds.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s uniqueness lies in its dual heterocyclic system (benzo[d]thiazole and 1,3,4-thiadiazole) and the thioether-linked propanamide chain. Comparisons with structurally related compounds highlight the impact of substituents on physicochemical and biological properties:

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound 1,3,4-Thiadiazole Benzo[d]thiazole, 3-phenylpropanamide Potential enzyme inhibition (inferred)
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) 1,3,4-Thiadiazole Piperidine, benzamide Acetylcholinesterase inhibition (IC50: 1.2–8.7 µM)
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole Ethoxy, benzamide Intermediate for cytosine analogs
Quinazolinone-thioacetamide derivatives (5–10) Quinazolinone Sulfamoylphenyl, substituted acetamide High melting points (170–315°C)

Key Observations :

  • Bioactivity: Piperidine-substituted thiadiazoles (e.g., 7a-7l) exhibit marked acetylcholinesterase inhibition, suggesting that the target compound’s benzo[d]thiazole group—a known pharmacophore—may enhance binding to similar enzymatic targets .
  • Thermal Stability: Quinazolinone-thioacetamides () show high melting points (>250°C for most derivatives), likely due to strong intermolecular interactions (e.g., hydrogen bonding), a property the target compound may share due to its amide and thiadiazole groups .
  • Synthetic Utility : The ethoxy-benzamide derivative () serves as a precursor for cytosine analogs, underscoring the versatility of 1,3,4-thiadiazoles in medicinal chemistry .

Spectral and Analytical Characterization

Comparative Spectral Data

Compound Type IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
Target Compound (Inferred) ~1670 (C=O), ~1540 (C=N) ~8.3–7.4 (aromatic H), ~12.5 (NH)
Quinazolinone-thioacetamide 1680–1650 (C=O), 1250–1100 (C–S) 7.2–8.0 (Ar–H), 10.2–10.7 (NH)
N-(5-Ethoxy-thiadiazol-2-yl)benzamide 1680 (C=O), 1580 (C=N) 8.3–7.4 (Ph), 4.4 (CH2), 1.4 (CH3)

Notable Trends:

  • The C=O and C=N stretches in thiadiazole derivatives consistently appear at 1650–1680 cm⁻¹ and 1540–1580 cm⁻¹, respectively .
  • Aromatic protons in benzamide and benzo[d]thiazole groups resonate near δ 7.4–8.3 ppm, while NH protons are deshielded (δ 10–12.5 ppm) .

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